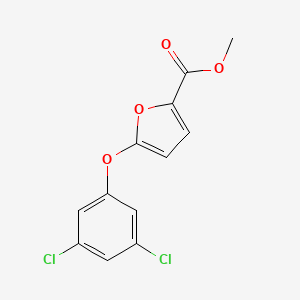

Methyl 5-(3,5-dichlorophenoxy)-2-furoate

CAS No.: 306935-18-2

Cat. No.: VC2168685

Molecular Formula: C12H8Cl2O4

Molecular Weight: 287.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 306935-18-2 |

|---|---|

| Molecular Formula | C12H8Cl2O4 |

| Molecular Weight | 287.09 g/mol |

| IUPAC Name | methyl 5-(3,5-dichlorophenoxy)furan-2-carboxylate |

| Standard InChI | InChI=1S/C12H8Cl2O4/c1-16-12(15)10-2-3-11(18-10)17-9-5-7(13)4-8(14)6-9/h2-6H,1H3 |

| Standard InChI Key | NPBMLPOXMSWIBA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(O1)OC2=CC(=CC(=C2)Cl)Cl |

| Canonical SMILES | COC(=O)C1=CC=C(O1)OC2=CC(=CC(=C2)Cl)Cl |

Introduction

Chemical Structure and Fundamental Properties

Structural Composition

Methyl 5-(3,5-dichlorophenoxy)-2-furoate features a furan ring as its core structure with a methyl ester group at the 2-position and a 3,5-dichlorophenoxy substituent at the 5-position. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which contributes to the compound's distinct electronic properties. The dichlorophenoxy group consists of a phenyl ring with chlorine atoms at positions 3 and 5, connected to the furan ring via an ether linkage. This structural arrangement creates a unique molecular architecture with specific chemical reactivity patterns.

The presence of the two chlorine atoms on the phenyl ring significantly affects the electronic distribution throughout the molecule. These electronegative substituents withdraw electron density from the aromatic system, potentially enhancing certain types of reactivity while diminishing others. The ether linkage between the phenyl and furan rings provides rotational flexibility, which may influence the compound's ability to interact with biological targets or participate in specific chemical reactions.

Physical and Chemical Properties

Based on analysis of similar compounds and established chemical principles, Methyl 5-(3,5-dichlorophenoxy)-2-furoate possesses several notable physical and chemical properties. The compound exists as a solid at room temperature, which is consistent with other furoate esters of similar molecular weight and structural complexity. The table below summarizes the key physicochemical properties of this compound:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₃H₈Cl₂O₄ | Contains 13 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms |

| Molecular Weight | Approximately 299.11 g/mol | Calculated based on atomic weights of constituent elements |

| Physical State at 25°C | Solid | Characteristic of similar furoate esters |

| Solubility | Limited water solubility; soluble in organic solvents | Typical for chlorinated aromatic compounds with ester functionality |

| Melting Point | Not specifically reported | Expected to be within 80-120°C range based on similar compounds |

The compound's solubility characteristics are influenced by both its polar ester group and its nonpolar aromatic regions. The dichlorophenyl portion contributes to hydrophobicity, while the ester and ether functionalities provide some polar character. This balance of hydrophobic and hydrophilic elements affects the compound's dissolution behavior in various solvents, making it potentially soluble in moderately polar organic solvents such as ethyl acetate, dichloromethane, and acetone.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of Methyl 5-(3,5-dichlorophenoxy)-2-furoate typically follows established organic chemistry methodologies. Based on information from related compounds, several synthetic routes can be proposed. The most straightforward approach likely involves the esterification of 5-(3,5-dichlorophenoxy)-2-furoic acid with methanol in the presence of an acid catalyst. This reaction pathway is analogous to the synthesis methods documented for similar furoate derivatives, such as those described for methyl 5-[(2,5-dimethylphenoxy)methyl]-2-furoate.

The reaction typically proceeds under reflux conditions, with careful control of temperature and reaction time to optimize yield and minimize side reactions. Acid catalysts commonly employed for such esterifications include sulfuric acid, p-toluenesulfonic acid, or hydrogen chloride in methanol. The general reaction can be represented as:

5-(3,5-dichlorophenoxy)-2-furoic acid + methanol → Methyl 5-(3,5-dichlorophenoxy)-2-furoate + water

Alternative Synthesis Routes

An alternative synthetic strategy could utilize a Williamson ether synthesis to form the key ether linkage between the furan and phenoxy components. This approach would involve the reaction of 3,5-dichlorophenol with an appropriately functionalized 5-halofuran derivative, such as methyl 5-bromofuran-2-carboxylate. The reaction would be conducted in the presence of a suitable base (such as potassium carbonate or sodium hydride) in an aprotic polar solvent like DMF or acetone.

Another potential synthetic route could involve:

-

Preparation of a suitable 5-hydroxyfuran-2-carboxylic acid methyl ester

-

Coupling with 3,5-dichlorobenzene via a Mitsunobu reaction or similar coupling methodology

-

Purification and isolation of the final product

These synthetic approaches highlight the importance of careful control over reaction conditions to maximize yield and purity of the desired compound.

Chemical Reactivity

Characteristic Reactions

Methyl 5-(3,5-dichlorophenoxy)-2-furoate can participate in various chemical transformations typical of compounds containing ester groups and aromatic rings. The ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. Under basic conditions (saponification), the reaction proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, followed by elimination of methoxide to form the carboxylate salt.

The furan ring, being an electron-rich heterocycle, can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing effect of the ester group at the 2-position reduces the nucleophilicity of the remaining positions. The chlorine substituents on the phenyl ring can potentially participate in nucleophilic aromatic substitution reactions under appropriate conditions, particularly if activated by strong electron-withdrawing groups.

Stability Considerations

The stability of Methyl 5-(3,5-dichlorophenoxy)-2-furoate is influenced by several structural features. The furan ring, while aromatic, is generally less stable than benzene and may undergo ring-opening reactions under strongly acidic conditions or in the presence of oxidizing agents. The ester group is susceptible to hydrolysis in aqueous environments, particularly at elevated temperatures or extreme pH conditions.

Comparative Analysis with Structural Analogs

Structural Comparison

Methyl 5-(3,5-dichlorophenoxy)-2-furoate shares structural similarities with several compounds that have been more extensively studied. The table below provides a comparative analysis of this compound with related structures:

This comparative analysis highlights how relatively minor structural modifications can potentially lead to significant differences in physicochemical properties and biological activities. The specific arrangement of substituents in Methyl 5-(3,5-dichlorophenoxy)-2-furoate creates a unique electronic environment that distinguishes it from these related compounds .

Structure-Activity Relationships

Understanding structure-activity relationships is crucial for designing compounds with optimized properties for specific applications. For Methyl 5-(3,5-dichlorophenoxy)-2-furoate and related structures, several key structural elements may influence activity:

-

The position and number of chlorine atoms on the phenyl ring can significantly affect lipophilicity, metabolic stability, and target binding affinity

-

The ether linkage between the furan and phenyl rings provides rotational flexibility, potentially affecting molecular conformation and receptor interactions

-

The ester group offers a site for potential metabolic transformation and can influence water solubility and membrane permeability

-

The furan ring provides a rigid, planar scaffold that may be important for specific molecular recognition events

These structure-activity considerations provide a framework for understanding how Methyl 5-(3,5-dichlorophenoxy)-2-furoate might interact with biological systems and suggest potential directions for structural optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume